3-Azabicyclo[4.2.1]nonane
Overview
Description
3-Azabicyclo[4.2.1]nonane is a chemical compound with the CAS RN®: 284-11-7 . It is used for testing and research purposes . It is not intended for use as a medical drug, food, or household item .
Synthesis Analysis
The synthesis of 3-Azabicyclo[4.2.1]nonane derivatives has been achieved through various methods. One such method involves the one-pot synthesis of a 3-azabicyclo[3.3.1]nonane scaffold by a tandem Mannich reaction . Another method involves the catalytic [6π + 2π]-cycloaddition of N-carbocholesteroxyazepine with functionally substituted terminal alkynes and 1,4-butynediol .Molecular Structure Analysis
The molecular structure of 3-Azabicyclo[4.2.1]nonane is characterized by a unique bicyclic structure . The linear formula of a related compound, 3-azabicyclo[3.3.1]nonane-2,4-dione, is C8H11NO2, and its molecular weight is 153.182 .Chemical Reactions Analysis
The chemical reactions involving 3-Azabicyclo[4.2.1]nonane are diverse. For instance, the condensation reaction between an aliphatic or aromatic aldehyde and acetylacetone can yield bicyclo[3.3.1]nonane moieties . Multicomponent reactions, especially the 1-step double condensation of two units of 1,3-acetonedicarboxylates with 1,2-dicarbonyl/1,4-dicarbonyl compounds, are a well-explored protocol to achieve bicyclo[3.3.1]nonane-3,7-diones .Scientific Research Applications
Facile Synthesis of Derivatives
One significant application is in the synthesis of 3-azabicyclo[3.3.1]nonane derivatives from aromatic ketones, showcasing a novel one-pot tandem Mannich annulation process. This approach allows for the efficient creation of synthetically attractive derivatives with good yields, highlighting the compound's utility in simplifying synthetic routes for complex molecules (Xiao Yi et al., 2018).
Biologically Active Compounds Synthesis
Another pivotal application is in the development of bioactive compounds. For instance, 1-azabicyclo[3.2.2]nonane, derived from cinchonidine, has been identified as a potent building block for molecules with significant biological activities, including potential treatments for Alzheimer's and asthma (D. Mujahidin & H. Hoffman, 2016).
Actinophyllic Acid Molecular Architecture
Research also extends to the synthetic approach towards actinophyllic acid's molecular architecture, utilizing the 1-azabicyclo[4.2.1]nonane ring system. This effort showcases the compound's role in exploring synthetic pathways for complex natural products (Ivann Zaragoza Galicia & L. A. Maldonado, 2013).
Palladium-Catalyzed Cycloalkenylation
The versatility of 3-azabicyclo[4.2.1]nonane extends to its use in palladium-catalyzed cycloalkenylation, facilitating the synthesis of functionalized bicyclo and oxabicyclo compounds. This highlights its role in creating structurally complex molecules with potential pharmacological activities (Kazutaka Takeda & M. Toyota, 2011).
Future Directions
properties
IUPAC Name |
3-azabicyclo[4.2.1]nonane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-2-8-5-7(1)3-4-9-6-8/h7-9H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHPIHIFORFCJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10560468 | |
Record name | 3-Azabicyclo[4.2.1]nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10560468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Azabicyclo[4.2.1]nonane | |
CAS RN |
284-11-7 | |
Record name | 3-Azabicyclo[4.2.1]nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10560468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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